8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at the 8-position with a methyl group and at the 2-position with a sulfanyl-linked 4-phenylpiperazine moiety. This structure combines a rigid heterocyclic core with a flexible piperazine side chain, a design often employed in medicinal chemistry to enhance target binding and pharmacokinetic properties . The 4-phenylpiperazine group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the sulfanyl-ethyl linker modulates solubility and metabolic stability.
Properties
IUPAC Name |
8-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-15-7-8-25-17(13-15)21-19(22-20(25)27)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYBNGHWVYHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one with 2-chloroethyl phenylpiperazine in the presence of a base such as potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their function. Additionally, the pyrido[1,2-a][1,3,5]triazin-4-one core may interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is shared among several analogues, but substitutions at the 2- and 8-positions significantly influence biological and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological Implications
- In contrast, the 4-fluorophenyl variant () may exhibit altered receptor affinity due to electronegative fluorine .
- Biological Activity: Pyrido[1,2-a][1,3,5]triazin-4-ones with diethylamino substituents () demonstrate bactericidal effects, suggesting the target compound’s piperazine group could be optimized for antimicrobial or dual CNS/microbial activity .
Biological Activity
The compound 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrido-triazine core, which is known for its diverse biological activities. The presence of the 4-phenylpiperazinyl moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
In Vitro Studies
Research indicates that this compound exhibits significant antitumor activity. A study involving various cancer cell lines demonstrated that it induces apoptosis in tumor cells at concentrations ranging from 30 to 100 nM. The mechanism appears to involve the inhibition of critical kinases involved in cell cycle regulation, including CDK4 and CDK6, which are pivotal in cancer proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.25 |
| HCT116 (Colorectal) | 0.30 |
| A549 (Lung Cancer) | 0.50 |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of cholinesterases , which are enzymes involved in neurotransmitter breakdown. It demonstrated an IC50 value of approximately 46.42 µM against butyrylcholinesterase (BChE), comparable to known inhibitors like physostigmine .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound possesses moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The lipophilicity of the compound may enhance its membrane penetration and efficacy against these pathogens .
The biological activity of This compound is primarily attributed to its ability to inhibit specific kinases and cholinesterases. By blocking these enzymes, the compound disrupts cellular signaling pathways crucial for cancer cell survival and proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : In a xenograft model using MCF-7 cells, administration of the compound resulted in significant tumor size reduction compared to controls.
- Neuroprotective Effects : In models of neurodegeneration, the compound's cholinesterase inhibition was linked to improved cognitive function and reduced neuronal death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
